

Application Note: Functional Characterization and Safety Profiling of 3-Amino-1-(cyclopropylmethyl)urea

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Compound of Interest

Compound Name:	3-Amino-1-(cyclopropylmethyl)urea
CAS No.:	1057393-54-0
Cat. No.:	B1521635

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Introduction & Scope

3-Amino-1-(cyclopropylmethyl)urea (CAS: 1057393-54-0) is a specialized semicarbazide derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands. Its structure combines a lipophilic cyclopropylmethyl group—ideal for occupying hydrophobic pockets in enzymes—with a reactive hydrazine-urea tail (

) capable of forming stable hydrogen bond networks or cyclizing into bioactive 1,2,4-triazoles.

This application note addresses the critical needs of medicinal chemists and assay scientists working with this intermediate. Unlike finished drugs, this molecule requires rigorous impurity profiling (due to its hydrazine moiety) and fragment-based screening to validate its utility.

Key Applications Covered:

- Chemical Handling: Stability and solubility protocols for high-throughput screening (HTS).
- Safety Assessment: Bacterial Reverse Mutation (Ames) protocols for genotoxicity screening (ICH M7 compliance).
- Fragment Screening: In-vitro kinase hinge-binding assays.

Chemical Handling & Stability Protocol

The semicarbazide motif is nucleophilic and prone to oxidation. Proper handling is prerequisite to reproducible in-vitro data.

Solubility Profiling

The cyclopropyl group imparts lipophilicity, making aqueous solubility limited without co-solvents.

Table 1: Solubility Matrix

Solvent System	Solubility Limit (mM)	Stability (24h @ RT)	Application Note
DMSO (100%)	> 100 mM	High	Preferred stock solution.
Ethanol	~ 50 mM	Moderate	Avoid for long-term storage (potential esterification/acetal formation risks in complex mixes).
PBS (pH 7.4)	< 1 mM	Low	Prone to slow hydrolysis; prepare fresh.
0.1% Formic Acid	> 10 mM	High	Ideal for LC-MS injection.

Stock Solution Preparation (Standard Operating Procedure)

- Weighing: Weigh 10 mg of **3-Amino-1-(cyclopropylmethyl)urea** into an amber glass vial (protect from light to prevent hydrazine photo-oxidation).
- Dissolution: Add anhydrous DMSO to achieve a 50 mM stock concentration.
 - Calculation: $\text{Volume (mL)} = \frac{\text{Mass (mg)}}{[\text{MW (129.16)} \times \text{Concentration (M)}]}$.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Sonicate: Sonicate for 60 seconds at room temperature.
- Storage: Aliquot into single-use vials and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol: Genotoxicity Assessment (Ames Test)

Rationale: Semicarbazides and hydrazines are structural alerts for genotoxicity (mutagenicity). Before using this molecule as a lead fragment, it must be screened using the Bacterial Reverse Mutation Assay (Ames Test) to distinguish between specific cytotoxicity and true mutagenic potential.

Experimental Workflow

Test System: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Metabolic Activation: S9 mix (rat liver homogenate) is required to mimic mammalian metabolism, as hydrazines often require bioactivation to form DNA-reactive nitrenium ions.

Step-by-Step Protocol

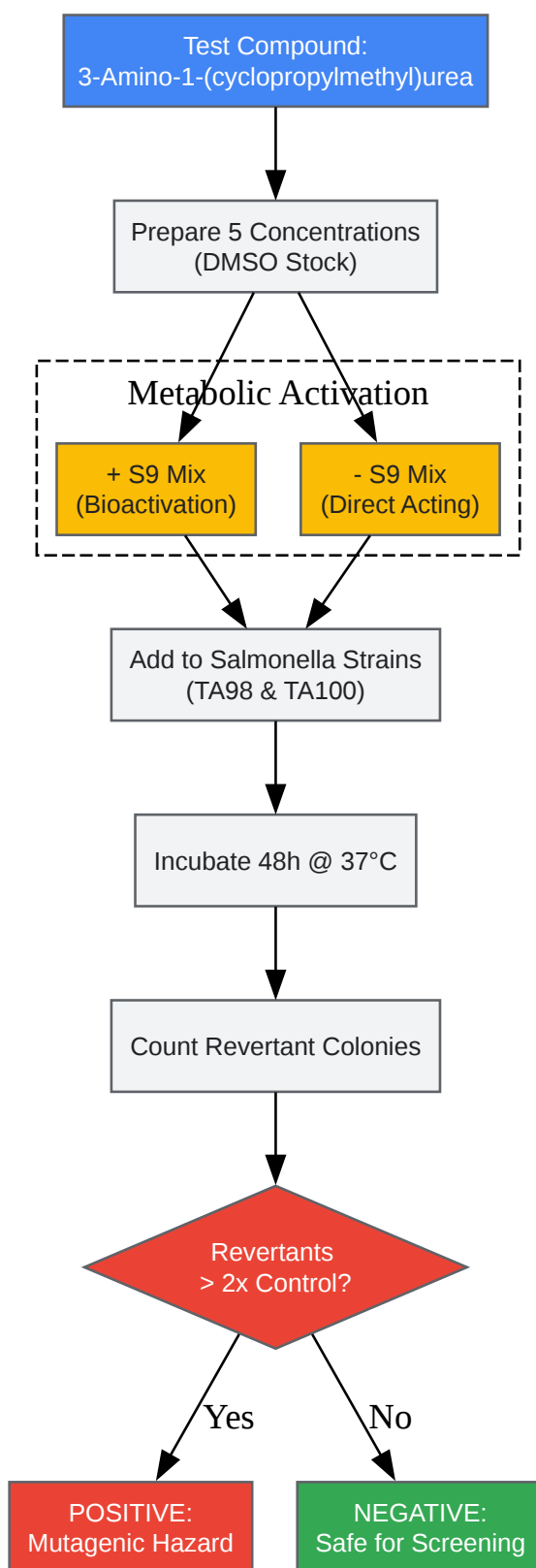
- Culture Preparation: Grow TA98/TA100 strains in Oxoid nutrient broth for 10 hours at 37°C (shaking).
- Top Agar Preparation: Mix 2 mL of molten top agar (0.6% agar, 0.5% NaCl) with 0.1 mL of 0.5 mM histidine/biotin solution.
- Treatment:

- Add 0.1 mL of bacterial culture.
- Add 0.5 mL of S9 mix (or phosphate buffer for -S9 condition).
- Add 0.1 mL of Test Compound (**3-Amino-1-(cyclopropylmethyl)urea**) at 5 concentrations (e.g., 0.5, 5, 50, 500, 5000 μ g/plate).
- Plating: Pour mixture onto Minimal Glucose Agar plates.
- Incubation: Incubate at 37°C for 48 hours.
- Scoring: Count revertant colonies manually or using an automated colony counter.

Validation Criteria:

- Positive Result: A dose-dependent increase in revertant colonies
2-fold over solvent control.
- Cytotoxicity: A thinning of the background bacterial lawn indicates toxicity, not mutagenicity.

Visual Workflow (Graphviz)



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Figure 1: Decision tree for genotoxicity assessment of semicarbazide derivatives.

Protocol: Fragment-Based Kinase Screening

Rationale: Urea derivatives are "privileged structures" in kinase inhibition. They typically bind to the DFG-Asp residue in the activation loop or the Glu/Asp in the hinge region via hydrogen bonding. This assay tests the fragment's ability to displace a known tracer, validating its potential as a "warhead" for larger drug molecules.

Assay Type: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

Reagents[5][6]

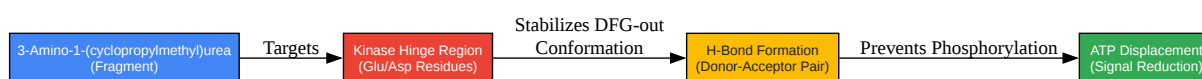
- Target: JAK1 or p38 MAPK (Recombinant human kinase domain).
- Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
- Antibody: Eu-labeled anti-GST antibody (binds to the kinase tag).

Step-by-Step Protocol

- Plate Setup: Use a white 384-well low-volume plate.
- Compound Addition:
 - Add 5 µL of **3-Amino-1-(cyclopropylmethyl)urea** (diluted in kinase buffer) to test wells. Test range: 100 µM to 1 nM (10-point dose response).
 - Include Staurosporine as a positive control.[4]
- Master Mix Addition:
 - Add 5 µL of Kinase/Antibody mixture (Final conc: 5 nM Kinase, 2 nM Antibody).
 - Add 5 µL of Tracer (Final conc: value of the tracer, typically 1-10 nM).
- Incubation: Incubate for 60 minutes at Room Temperature in the dark.
- Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).

- Excitation: 337 nm.
- Emission 1 (Donor): 620 nm.
- Emission 2 (Acceptor): 665 nm.
- Data Analysis: Calculate TR-FRET Ratio (). Plot % Displacement vs. Log[Compound].

Mechanism of Action Visualization



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Figure 2: Mechanism of urea-based fragment binding in the kinase ATP pocket.

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